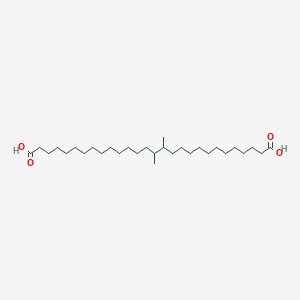

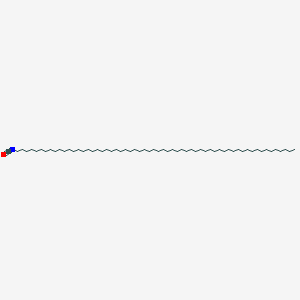

13,14-Dimethyloctacosanedioic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

13,14-Dimethyloctacosanedioic acid is a very long-chain fatty acid with an aliphatic tail containing 30 carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13,14-Dimethyloctacosanedioic acid typically involves the oxidation of long-chain hydrocarbons or fatty acids. One common method is the oxidation of castor oil with nitric acid, which splits the carbon chain close to the hydroxyl group .

Industrial Production Methods: Industrial production of this compound can involve the use of microbial fermentation processes. Certain bacteria, such as those from the genus Thermotoga, are known to produce this compound as part of their lipid metabolism .

Chemical Reactions Analysis

Types of Reactions: 13,14-Dimethyloctacosanedioic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.

Reduction: Reduction reactions can convert the carboxyl groups to alcohols.

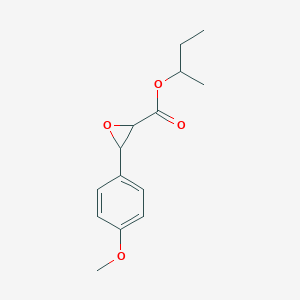

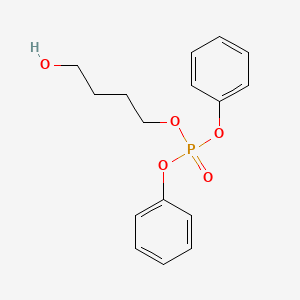

Esterification: The carboxyl groups can react with alcohols to form esters.

Common Reagents and Conditions:

Oxidation: Nitric acid is commonly used for oxidation reactions.

Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium) is used for reduction.

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid) are used for esterification reactions.

Major Products:

Oxidation: Shorter-chain dicarboxylic acids.

Reduction: Long-chain diols.

Esterification: Esters of this compound.

Scientific Research Applications

13,14-Dimethyloctacosanedioic acid has several applications in scientific research:

Chemistry: It is used as a substrate in the study of lipid metabolism and fatty acid oxidation.

Medicine: Research is ongoing to explore its potential as a biomarker for certain metabolic disorders.

Industry: It is used in the production of polyamides, adhesives, lubricants, and polyesters.

Mechanism of Action

The mechanism of action of 13,14-Dimethyloctacosanedioic acid involves its incorporation into lipid membranes, where it influences membrane fluidity and stability. The compound’s long aliphatic chain and branched structure allow it to span the lipid bilayer, providing structural integrity and resistance to oxidative damage .

Comparison with Similar Compounds

13,16-Dimethyloctacosanedioic acid: Another long-chain dicarboxylic acid with similar structural properties.

15,16-Dimethyltriacontanedioic acid: A longer-chain dicarboxylic acid with additional methyl branches.

Uniqueness: 13,14-Dimethyloctacosanedioic acid is unique due to its specific branching pattern and chain length, which confer distinct physical and chemical properties. Its presence in certain bacterial species’ lipid membranes highlights its role in adapting to extreme environmental conditions .

Properties

CAS No. |

189820-37-9 |

|---|---|

Molecular Formula |

C30H58O4 |

Molecular Weight |

482.8 g/mol |

IUPAC Name |

13,14-dimethyloctacosanedioic acid |

InChI |

InChI=1S/C30H58O4/c1-27(23-19-15-11-7-4-3-5-9-13-17-21-25-29(31)32)28(2)24-20-16-12-8-6-10-14-18-22-26-30(33)34/h27-28H,3-26H2,1-2H3,(H,31,32)(H,33,34) |

InChI Key |

BWSMSGXFEDFDNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCCCCCCCCCCC(=O)O)C(C)CCCCCCCCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}dodecanamide](/img/structure/B14262745.png)

![9-Decyl-9-phosphabicyclo[4.2.1]nonane](/img/structure/B14262762.png)

![2,6-Di-tert-butyl-4-[(diphenylamino)methyl]phenol](/img/structure/B14262787.png)

![1-Propyl-7H-benzo[C]carbazole](/img/structure/B14262799.png)

![4-{[tert-Butyl(dimethyl)silyl]oxy}-5-oxohexanal](/img/structure/B14262819.png)